REACTION_CXSMILES
|
C([NH:3][C:4]([NH:17][CH2:18][CH2:19][C:20]1[N:21]=[CH:22][NH:23][CH:24]=1)=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[CH:13][NH:14][C:15]=1[CH3:16])#[N:2].[ClH:25]>>[Cl-:25].[NH4+:2].[ClH:25].[ClH:25].[ClH:25].[NH:23]1[CH:24]=[C:20]([CH2:19][CH2:18][NH:17][C:4]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]2[N:12]=[CH:13][NH:14][C:15]=2[CH3:16])=[NH:3])[N:21]=[CH:22]1 |f:2.3,4.5.6.7|
|
Name
|
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=NCCCSCC=1N=CNC1C)NCCC=1N=CNC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.N1C=NC(=C1)CCNC(=N)NCCCSCC=1N=CNC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([NH:3][C:4]([NH:17][CH2:18][CH2:19][C:20]1[N:21]=[CH:22][NH:23][CH:24]=1)=[N:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]1[N:12]=[CH:13][NH:14][C:15]=1[CH3:16])#[N:2].[ClH:25]>>[Cl-:25].[NH4+:2].[ClH:25].[ClH:25].[ClH:25].[NH:23]1[CH:24]=[C:20]([CH2:19][CH2:18][NH:17][C:4]([NH:5][CH2:6][CH2:7][CH2:8][S:9][CH2:10][C:11]2[N:12]=[CH:13][NH:14][C:15]=2[CH3:16])=[NH:3])[N:21]=[CH:22]1 |f:2.3,4.5.6.7|
|
Name
|
N-cyano-N'-2-(imidazol-4-yl)ethyl-N"-[3-[(5-methylimidazol-4-yl)methylthio]propyl]guanidine
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=NCCCSCC=1N=CNC1C)NCCC=1N=CNC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.Cl.N1C=NC(=C1)CCNC(=N)NCCCSCC=1N=CNC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |